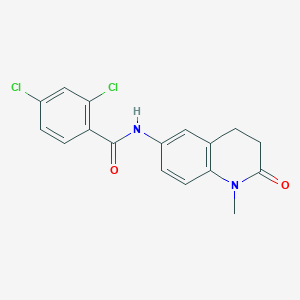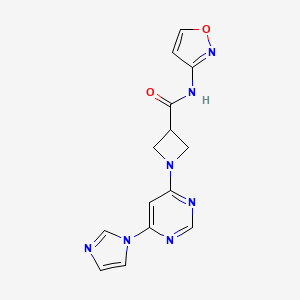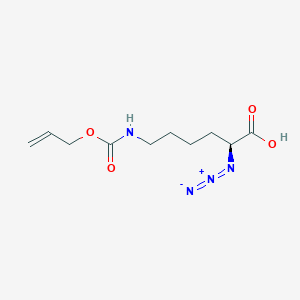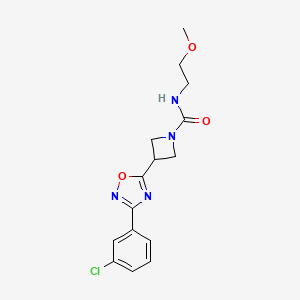![molecular formula C12H8N2OS2 B2408156 2-Mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 294653-45-5](/img/structure/B2408156.png)
2-Mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is a biochemical compound used for proteomics research . It has a molecular weight of 260.33 and a molecular formula of C12H8N2OS2 .
Molecular Structure Analysis
The molecular structure of 2-Mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one is represented by the formula C12H8N2OS2 . This indicates that the compound contains 12 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 2 sulfur atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one include a molecular weight of 260.33 and a molecular formula of C12H8N2OS2 . No additional properties like melting point, boiling point, or density were found in the retrieved data.Scientific Research Applications
Synthesis and Antimicrobial Activities
- Synthesis of New Derivatives : A study by (Ashalatha et al., 2007) demonstrated the synthesis of several derivatives of 2-Mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one, exhibiting anti-inflammatory, CNS depressant, and antimicrobial activities.
- Antimicrobial Potential : The work of (Gomha, 2009) outlined a facile one-pot synthesis method for related compounds, which displayed moderate antibacterial and antifungal effects.
- In Vitro Antimicrobial Activity : A study by (Kavitha et al., 2010) focused on the eco-friendly synthesis of novel compounds from 2-Mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one, revealing significant antimicrobial activity against several bacterial and fungal organisms.
- Anticancer and Antimicrobial Properties : Research by (Mavrova et al., 2016) synthesized derivatives for cytotoxicity testing against various cancer cell lines, indicating notable anticancer activities and solid-state photostability.
Analgesic and Anti-inflammatory Properties
- Novel Analgesic and Anti-inflammatory Agents : (Alagarsamy et al., 2007) and (Alagarsamy et al., 2007) both explored the synthesis of novel derivatives showing significant analgesic, anti-inflammatory, and mild ulcerogenic potential.
Antioxidant Activities
- Synthesis and Antioxidant Evaluation : A study by (Kotaiah et al., 2012) synthesized a new series of derivatives with significant in vitro antioxidant activity, highlighting the influence of electron-donating and withdrawing substituents on activity.
Synthesis and Reaction Studies
- New Synthetic Methods and Reactions : Research by (Saddik, 2015), (Abu‐Hashem, 2014), and (Pokhodylo et al., 2015) presented novel methods for synthesizing various derivatives, providing insights into their chemical structures and reaction mechanisms.
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS2/c15-10-9-8(7-4-2-1-3-5-7)6-17-11(9)14-12(16)13-10/h1-6H,(H2,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJLLIJKLJMQID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=S)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
294653-45-5 |
Source


|
| Record name | 5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(methylthio)phenyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2408074.png)
![4-butoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2408075.png)

![Tert-butyl N-(2-oxo-2lambda6-thia-6-azaspiro[3.3]heptan-2-ylidene)carbamate;oxalic acid](/img/structure/B2408080.png)
![Methyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate](/img/structure/B2408083.png)
![N-(3-chloro-4-methoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2408084.png)
![2,2-Dioxo-3,3a,4,5,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-6-one](/img/structure/B2408086.png)
![3-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methylpyridazine](/img/structure/B2408087.png)
![5-(3-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2408089.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2408092.png)

